molecular formula C15H18N4O4S B12476601 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide

2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide

Cat. No.: B12476601
M. Wt: 350.4 g/mol
InChI Key: XKAYMZCYMVPQEJ-UHFFFAOYSA-N
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Description

2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and methyl groups, and a benzenesulfonamido group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methoxy and methyl substituents. The benzenesulfonamido group is then attached through a sulfonation reaction, and finally, the acetamide moiety is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features.

    N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide: Another pyrimidine-based compound with different substituents.

Uniqueness

2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C15H18N4O4S/c1-10-4-6-12(7-5-10)24(21,22)19(9-13(16)20)15-17-11(2)8-14(18-15)23-3/h4-8H,9H2,1-3H3,(H2,16,20)

InChI Key

XKAYMZCYMVPQEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=NC(=CC(=N2)OC)C

Origin of Product

United States

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